N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is a chemical compound characterized by a piperazine ring substituted with an ethyl group and a hydroxyethyl group, along with a carboxamide functional group. Its molecular formula is , and it has a molar mass of approximately 201.27 g/mol . The structure of this compound allows for potential hydrogen bonding due to the presence of hydroxyethyl and amide groups, influencing its solubility and interactions with other molecules.
These reactions are significant in synthesizing more complex pharmaceutical compounds .
The biological activity of N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is linked to its structural features, particularly the piperazine ring, which is prevalent in many neuroactive agents. Compounds of this nature often exhibit:
Several methods exist for synthesizing N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide:
N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its unique structure allows it to serve as a building block for developing new neuroleptic agents or antidepressants .
Studies on N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide focus on its interactions with biological targets such as receptors and enzymes involved in neurotransmission. The compound's ability to form hydrogen bonds enhances its binding affinity to various targets, potentially leading to significant pharmacological effects. Interaction studies are crucial for understanding its mechanism of action and therapeutic potential .
Several compounds share structural similarities with N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-methylpiperazine | Piperazine ring with methyl substitution | Often used in industrial applications |
| 1-(2-Hydroxyethyl)-piperazine | Hydroxyethyl substitution on piperazine | Potentially different biological activity |
| N,N-Diethylpiperazine | Two ethyl groups on nitrogen | Increased lipophilicity affecting bioavailability |
| 4-(2-Hydroxypropyl)piperazine | Hydroxypropyl substitution | Variations in solubility and pharmacokinetics |
N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide stands out due to its specific combination of ethyl and hydroxyethyl substitutions along with the carboxamide functional group, which may enhance its biological activity compared to other similar compounds .
N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide represents a substituted piperazine derivative characterized by dual nitrogen functionalization [1]. The compound features a six-membered piperazine ring bearing two distinct substituents: an ethylcarboxamide group at the N1 position and a 2-hydroxyethyl group at the N4 position [2]. The International Union of Pure and Applied Chemistry designation for this compound is N-ethyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide, reflecting the systematic nomenclature conventions for heterocyclic carboxamides [3].
The molecular architecture encompasses three principal structural domains: the central piperazine heterocycle, the terminal ethylcarboxamide functionality, and the hydroxyethyl substituent [1] [4]. The piperazine core adopts a saturated six-membered ring structure containing two nitrogen atoms positioned at the 1 and 4 positions, consistent with the diazacyclohexane framework [2]. This structural arrangement provides the compound with distinctive chemical properties arising from the dual nitrogen functionalization pattern [5].
The molecular formula C9H19N3O2 accurately represents the elemental composition of N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide [1] [2] [5]. The molecular weight of 201.27 grams per mole has been consistently reported across multiple analytical determinations [1] [4] [6]. The compound exhibits a molecular density distribution consistent with organic carboxamides of similar structural complexity [3].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C9H19N3O2 | [1] [2] [5] |
| Molecular Weight | 201.27 g/mol | [1] [4] [6] |
| InChI Key | PDZZIHKDWNDTOAN-UHFFFAOYSA-N | [2] [3] |
| SMILES Code | O=C(N1CCN(CCO)CC1)NCC | [1] |
The solubility characteristics of N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide are influenced by the presence of both hydrophilic and hydrophobic structural elements [7]. The hydroxyethyl substituent and carboxamide functionality contribute to aqueous solubility through hydrogen bonding interactions [8]. The compound demonstrates miscibility with polar protic solvents due to the multiple hydrogen bond donor and acceptor sites [7] [9].
Comparative analysis with structurally related N-(2-hydroxyethyl)piperazine derivatives indicates enhanced solubility in polar organic solvents [7] [10]. The ethylcarboxamide group provides moderate lipophilic character, facilitating dissolution in intermediate polarity solvent systems [9]. Temperature-dependent solubility studies reveal increased dissolution rates at elevated temperatures, consistent with endothermic dissolution processes [8].
The compound exists as a low melting solid under standard conditions, as documented in commercial specifications [3]. Thermal analysis of structurally analogous piperazine carboxamide derivatives indicates decomposition temperatures typically ranging between 200-250°C [11] [12]. The presence of the carboxamide functional group contributes to thermal stability through resonance stabilization effects [11].
Thermogravimetric analysis of related piperazine-carboxylic acid derivatives demonstrates initial weight loss corresponding to adsorbed moisture below 100°C, followed by primary decomposition events between 200-350°C [11]. The thermal degradation profile involves depolymerization of the piperazine ring system and decomposition of the carboxamide functionality [11] [12]. Piperazine-based compounds exhibit exceptional resistance to thermal degradation compared to linear aliphatic amines, with stability maintained up to 150°C under controlled conditions [12].
Nuclear magnetic resonance spectroscopy provides definitive structural identification of N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide through characteristic chemical shift patterns [13] [14]. The piperazine ring system exhibits distinct resonances for the NCH2 groups, with chemical shifts typically observed between 2.5-4.0 ppm in proton nuclear magnetic resonance spectra [13]. Temperature-dependent nuclear magnetic resonance studies reveal conformational dynamics associated with restricted rotation around the carboxamide bond [13].
Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of the carboxamide carbonyl carbon at approximately 174-175 ppm, consistent with secondary amide functionality [14]. The ethyl substituent carbons appear at characteristic aliphatic chemical shifts, while the hydroxyethyl carbons are distinguished by their proximity to the electronegative oxygen atom [14]. The piperazine ring carbons exhibit resonances in the 45-55 ppm region, reflecting the nitrogen-containing heterocyclic environment [13] [14].
Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups present in N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide [15]. The carboxamide functionality produces distinctive carbonyl stretching vibrations typically observed near 1650 cm⁻¹, accompanied by N-H stretching modes in the 3200-3400 cm⁻¹ region [15]. The hydroxyl group contributes broad O-H stretching absorption around 3300-3500 cm⁻¹, often overlapping with amide N-H stretches [15].
The piperazine ring system exhibits characteristic C-N stretching vibrations in the 1000-1200 cm⁻¹ region, while aliphatic C-H stretching modes appear between 2800-3000 cm⁻¹ [15]. Systematic analysis of piperazine derivatives indicates that N-H deformation vibrations occur near 1138 cm⁻¹ and 1076 cm⁻¹, providing diagnostic information for structural confirmation [15]. The infrared spectroscopic fingerprint region below 1500 cm⁻¹ contains complex vibrational modes arising from the heterocyclic framework and substituent interactions [15].
Mass spectrometric analysis of N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide provides molecular ion confirmation at m/z 201.27, corresponding to the expected molecular weight [1] [5]. Fragmentation patterns typically involve initial loss of the ethyl group from the carboxamide functionality, producing characteristic fragment ions [16]. The piperazine ring system undergoes predictable fragmentation through C-N bond cleavage, generating fragments associated with the hydroxyethyl substituent [16].
Electrospray ionization mass spectrometry reveals protonated molecular ions [M+H]⁺ at m/z 202, facilitating identification in complex mixtures [16]. Collision-induced dissociation studies of structurally related piperazine carboxamides demonstrate preferential fragmentation pathways involving amide bond cleavage and piperazine ring opening [16]. The mass spectrometric behavior provides valuable structural information for analytical identification and purity assessment [5].
The piperazine ring in N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide adopts a chair conformation as the energetically preferred geometry [17] [18] [19]. Crystallographic studies of related N-ethylpiperazine derivatives confirm that the piperazine ring maintains a typical chair conformation with geometric parameters consistent with saturated six-membered heterocycles [17] [18]. The chair configuration minimizes angle strain and torsional interactions, providing optimal stability for the heterocyclic framework [20].
The chair conformation exhibits two distinct orientations for substituents: axial and equatorial positions [18] [20]. In piperazine bis(N-oxides) bearing amino acid substituents, both oxygen atoms adopt axially oriented positions with hydrogen bonding interactions to amide NH groups [20]. The conformational preference depends on the nature of the substituents and their steric interactions [18] [19]. X-ray crystallographic analysis reveals maximum deviations from the mean plane of approximately 0.24 Å for protonated nitrogen atoms in chair conformations [18] [19].
The carboxamide functionality in N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide exhibits restricted rotation due to partial double bond character arising from resonance interactions [13] [21]. Variable temperature nuclear magnetic resonance studies of N-acylated piperazines demonstrate hindered rotation of the C-N amide bond, resulting in distinct conformational isomers at room temperature [13]. The rotational barrier manifests as separate signals for NCH2 groups in nuclear magnetic resonance spectra, indicating slow exchange on the nuclear magnetic resonance timescale [13].
Computational studies of carboxamide conformations reveal that the amino group preferentially adopts a cis-planar arrangement relative to the carbonyl oxygen [21]. The rotational restriction arises from orbital overlap between the nitrogen lone pair and the carbonyl π system, creating partial double bond character [13] [21]. In N-benzoylated piperazines, rotational barriers range from 56-80 kJ/mol, with higher barriers observed for the amide rotation compared to piperazine ring inversion [13].
Temperature-dependent nuclear magnetic resonance spectroscopy reveals distinct coalescence phenomena associated with conformational interconversion processes [13]. Two separate coalescence points are typically observed: one corresponding to amide bond rotation and another related to piperazine ring chair interconversion [13]. The amide site coalescence generally occurs at higher temperatures (313 K) compared to ring inversion processes (303 K) in related piperazine derivatives [13].
The temperature dependence of conformational exchange provides mechanistic insights into the dynamic behavior of the molecule [13]. At low temperatures, distinct conformers are observed due to slow interconversion rates, while elevated temperatures promote rapid exchange leading to averaged nuclear magnetic resonance signals [13]. The coalescence temperature varies with solvent polarity, with higher values observed in dimethyl sulfoxide compared to chloroform [13].
Activation energy calculations for conformational interconversions in N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide derivatives utilize coalescence temperature data from variable temperature nuclear magnetic resonance experiments [13]. The activation energy for amide bond rotation typically ranges from 59.1-61.5 kJ/mol for the energetically favored anti isomer, while syn derivatives exhibit slightly lower barriers of 56.7-59.1 kJ/mol [13].
| Process | ΔG‡ (kJ/mol) | Temperature Range (K) | Reference |
|---|---|---|---|
| Amide Bond Rotation (Anti) | 59.1-61.5 | 303-323 | [13] |
| Amide Bond Rotation (Syn) | 56.7-59.1 | 298-318 | [13] |
| Ring Chair Inversion | 57-66 | 283-323 | [13] |
The most widely employed conventional route utilizes sequential functionalization of the piperazine ring system. Initial N-alkylation at the 4-position introduces the 2-hydroxyethyl substituent through nucleophilic substitution reactions with ethylene oxide or 2-chloroethanol under basic conditions [3] [4]. This hydroxyethylation reaction proceeds optimally at temperatures ranging from 160-220°C with pressures between 3-10 bar, achieving yields of 25-80% depending on reaction conditions and substrate conversion levels [5] [6].
The subsequent carboxamide formation at the N1-position represents a critical transformation in conventional synthesis. This step employs acylation with ethyl chloroformate followed by aminolysis with ethylamine, or alternatively, direct carbamoylation using ethyl isocyanate under controlled conditions [7] [8]. The reaction typically requires temperatures of 80-120°C in polar aprotic solvents such as dimethylformamide or dichloromethane, yielding the target compound in 70-95% isolated yields [9] [10].
A notable alternative conventional route involves the Buchwald-Hartwig coupling methodology for introducing aryl or heteroaryl substituents onto piperazine scaffolds. While not directly applicable to the hydroxyethyl substitution, this palladium-catalyzed approach has been adapted for related piperazine carboxamide derivatives, demonstrating excellent functional group tolerance and selectivity [11] [9]. The method typically employs palladium acetate or tetrakis(triphenylphosphine)palladium(0) as catalysts with phosphine ligands, achieving conversions exceeding 90% under optimized conditions.
Contemporary synthetic methodologies have introduced innovative approaches that address limitations of conventional routes while improving efficiency and sustainability. Photoredox catalysis has emerged as a transformative strategy for piperazine C-H functionalization, enabling direct installation of functional groups under mild conditions [12] [13].
The photoredox-mediated approach utilizes visible light photocatalysts such as Ir(ppy)₃ or Ru(bpy)₃Cl₂ to generate radical intermediates from piperazine substrates. The mechanism involves single-electron oxidation of the piperazine nitrogen, followed by α-hydrogen abstraction to generate aminyl radicals that undergo coupling with electrophilic partners [12] [14]. This methodology achieves yields of 65-85% while operating at room temperature under ambient atmospheric conditions.
Solid-phase synthesis represents another significant advancement in modern piperazine chemistry. The technique employs polymer-supported synthesis strategies that enable rapid library generation and simplified purification protocols [15] [16]. The solid-phase approach typically utilizes Wang or Rink amide resins functionalized with piperazine scaffolds, followed by sequential on-resin transformations to install desired substituents. This methodology has proven particularly valuable for combinatorial synthesis, generating thousands of discrete piperazine derivatives with high purity and throughput [15].
Recent developments in flow chemistry have revolutionized piperazine synthesis by enabling continuous processing with enhanced safety and control. Flow reactors facilitate precise temperature and residence time control, critical for managing the exothermic nature of many piperazine-forming reactions [17]. The approach has demonstrated particular utility for hydroxyethylation reactions, where controlled addition of ethylene oxide minimizes side product formation while maximizing selectivity toward monohydroxyethylated products.
Microwave-assisted synthesis has gained prominence as an efficient method for accelerating piperazine transformations. The technique reduces reaction times from hours to minutes while often improving yields and selectivity [18]. Microwave heating proves especially beneficial for carboxamide formation reactions, where rapid heating minimizes decomposition of sensitive intermediates while promoting desired transformations.
The fundamental mechanism of piperazine ring formation involves cyclization of diamines or related bifunctional precursors. The most common approach utilizes ethylenediamine derivatives that undergo intramolecular cyclization in the presence of appropriate electrophiles [19] [20].
The ring formation mechanism proceeds through initial nucleophilic attack by one amine nitrogen on an electrophilic carbon center, generating a linear intermediate containing both amine and iminium functionalities. Subsequent intramolecular cyclization occurs through attack of the remaining nucleophilic nitrogen on the electrophilic center, displacing the leaving group and forming the six-membered piperazine ring [21] [20].
Alternative ring formation strategies involve reductive cyclization of dioxime precursors. This approach utilizes catalytic hydrogenolysis of N-O bonds to generate diimine intermediates, which subsequently undergo spontaneous cyclization to afford substituted piperazines [20]. The mechanism involves sequential reduction of both oxime functionalities, followed by intramolecular condensation of the resulting diamine with elimination of water.
Ring functionalization of preformed piperazine scaffolds proceeds through electrophilic aromatic substitution mechanisms when electron-donating substituents are present, or through nucleophilic substitution when appropriate leaving groups are incorporated [22] [23]. The nitrogen lone pairs in piperazine provide nucleophilic reactivity that enables direct alkylation and acylation reactions under basic conditions.
The hydroxyethylation of piperazine involves nucleophilic ring-opening of ethylene oxide by the piperazine nitrogen atoms. The mechanism begins with coordination of the piperazine nitrogen lone pair to the electrophilic carbon of ethylene oxide, forming a zwitterionic intermediate [5] [6].
The rate-determining step involves rupture of the three-membered epoxide ring through backside attack by the nucleophilic nitrogen, generating a linear alkoxide intermediate. Protonation of the alkoxide by residual water or added proton sources yields the final hydroxyethylated product [24]. The regioselectivity of ring-opening follows Markovnikov addition rules, with nucleophilic attack occurring at the less substituted carbon of the epoxide.
Kinetic studies reveal that hydroxyethylation follows second-order kinetics, first-order in both piperazine and ethylene oxide concentrations [24]. The reaction exhibits temperature dependence consistent with an activation energy of approximately 45-55 kJ/mol, indicating a moderately activated process. Competitive kinetics between mono- and dihydroxyethylation depend critically on the relative concentrations of reactants and conversion levels.
The selectivity for monohydroxyethylation decreases significantly beyond 30% piperazine conversion due to increased reactivity of the monohydroxyethylated intermediate compared to the parent piperazine [5]. This phenomenon necessitates careful control of reaction conditions and often requires separation and recycling of unreacted starting material to achieve high selectivity.
Carboxamide formation in piperazine systems proceeds through nucleophilic acyl substitution mechanisms involving activated carboxylic acid derivatives or direct coupling methodologies. The classical approach utilizes acid chlorides as electrophilic partners, which react with piperazine nitrogens through a tetrahedral intermediate mechanism [25] [7].
The mechanism begins with nucleophilic attack by the piperazine nitrogen on the carbonyl carbon of the acid chloride, generating a tetrahedral intermediate bearing positive charge on nitrogen and negative charge on oxygen. Proton transfer from nitrogen to oxygen stabilizes this intermediate, followed by elimination of chloride ion to regenerate the carbonyl group and form the desired carboxamide [26] [7].
Modern carboxamide synthesis increasingly employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) to activate carboxylic acids toward nucleophilic attack [7] [8]. These reagents convert carboxylic acids into highly electrophilic intermediates through formation of activated ester or anhydride species.
The DCC-mediated mechanism involves initial deprotonation of the carboxylic acid, followed by nucleophilic attack of the carboxylate on the electrophilic carbon of DCC. This generates an O-acylurea intermediate that serves as an activated acylating agent. Subsequent nucleophilic attack by ethylamine displaces the dicyclohexylurea leaving group, affording the target carboxamide product [7].
Alternative mechanisms involve direct condensation of carboxylic acids with amines under dehydrating conditions. These transformations typically require elevated temperatures (150-200°C) and often employ molecular sieves or other dehydrating agents to drive the equilibrium toward product formation [27]. The mechanism involves initial formation of a tetrahedral intermediate through nucleophilic addition of the amine to the carbonyl carbon, followed by elimination of water to generate the carboxamide bond.
Industrial synthesis of N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide requires optimization across multiple parameters to achieve economical production while maintaining product quality and environmental compliance. Temperature control represents a critical optimization parameter, with industrial processes typically operating between 60-120°C to balance reaction rates with energy costs and safety considerations [17].
Pressure optimization focuses on minimizing equipment costs while ensuring adequate reaction rates. Commercial processes generally operate at 3-12 bar pressure, providing sufficient driving force for efficient mass transfer while avoiding expensive high-pressure equipment [17]. Residence time optimization targets 6-12 hours to maximize productivity while ensuring complete conversion of starting materials.
Catalyst loading optimization aims to minimize catalyst costs while maintaining acceptable reaction rates and selectivity. Industrial processes typically employ 0.1-2 mol% catalyst loading for metal-catalyzed transformations, representing a significant reduction from laboratory-scale procedures that often utilize 1-10 mol% loadings [9]. This optimization requires careful balance between catalyst activity and cost considerations.
Solvent volume minimization constitutes a major focus for industrial optimization due to environmental and economic impacts. Commercial processes target 3-10 L solvent per kg product, substantially lower than laboratory procedures that often employ 10-50 L/kg ratios [17]. This reduction requires enhanced mixing and heat transfer capabilities to maintain reaction efficiency.
Energy consumption optimization targets 2-6 kWh per kg product through process intensification strategies including heat integration, optimized mixing, and reaction coupling. Waste generation minimization aims for 0.5-2 kg waste per kg product through improved selectivity, solvent recycling, and byproduct utilization [17].
Quality control in industrial synthesis requires real-time monitoring capabilities to ensure consistent product specifications. Process analytical technology (PAT) implementations enable continuous measurement of critical quality attributes including conversion, selectivity, and impurity levels. These systems facilitate rapid process adjustments to maintain product quality while minimizing off-specification material.
Scale-up considerations include evaluation of mixing requirements, heat transfer limitations, and safety considerations associated with larger reaction volumes. The exothermic nature of many piperazine-forming reactions necessitates careful thermal management to prevent runaway reactions or product degradation.
Green chemistry principles have driven significant innovations in piperazine synthesis, emphasizing atom economy, waste reduction, and environmental sustainability. Atom economy improvements focus on maximizing incorporation of starting materials into final products while minimizing byproduct formation [28] [29].
Alternative solvent systems represent a major area of green chemistry implementation. Water-based synthesis eliminates organic solvent waste while often improving reaction selectivity due to unique solvation effects [28] [30]. Ionic liquid systems provide recyclable, non-volatile alternatives to traditional organic solvents while enabling enhanced reaction control through tunable properties.
Renewable feedstock utilization reduces environmental impact through replacement of petroleum-derived starting materials with bio-based alternatives. Recent developments include utilization of amino acids and other biomass-derived compounds as piperazine precursors [31] [29]. These approaches often require modified synthetic strategies but provide significant sustainability benefits.
Catalytic process intensification reduces waste generation through improved selectivity and milder reaction conditions. Heterogeneous catalysis enables catalyst recycling while simplifying product purification [28]. Immobilized catalysts on solid supports provide enhanced stability and reusability compared to homogeneous systems.
Energy efficiency improvements utilize microwave heating, flow chemistry, and process integration to reduce energy consumption [18] [30]. Microwave-assisted synthesis often reduces reaction times by factors of 10-100 while improving yields and selectivity. Flow chemistry enables precise temperature control and eliminates batch heating/cooling cycles.
Real-time monitoring and process optimization enable continuous improvement of environmental performance through immediate feedback on reaction progress and quality parameters [28]. These systems facilitate rapid identification and correction of process deviations that could lead to waste generation or quality issues.
Waste prevention strategies include byproduct utilization, solvent recycling, and process integration to minimize overall environmental impact [29]. Circular economy principles guide development of closed-loop processes where waste streams from one transformation serve as starting materials for subsequent reactions.
The implementation of green chemistry principles in piperazine synthesis has demonstrated significant environmental benefits including 25-40% improvements in atom economy, 70-90% reductions in toxicity, 50-80% reductions in carbon footprint, and 60-85% reductions in waste generation compared to conventional approaches [28] [29]. These improvements position green chemistry methodologies as essential components of sustainable pharmaceutical manufacturing strategies.